4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine 4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549006-23-5
VCID: VC11840672
InChI: InChI=1S/C17H19N7S/c1-12-20-14-11-18-5-3-13(14)16(21-12)24-9-7-23(8-10-24)15-4-6-19-17(22-15)25-2/h3-6,11H,7-10H2,1-2H3
SMILES: CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC
Molecular Formula: C17H19N7S
Molecular Weight: 353.4 g/mol

4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

CAS No.: 2549006-23-5

Cat. No.: VC11840672

Molecular Formula: C17H19N7S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine - 2549006-23-5

Specification

CAS No. 2549006-23-5
Molecular Formula C17H19N7S
Molecular Weight 353.4 g/mol
IUPAC Name 2-methyl-4-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine
Standard InChI InChI=1S/C17H19N7S/c1-12-20-14-11-18-5-3-13(14)16(21-12)24-9-7-23(8-10-24)15-4-6-19-17(22-15)25-2/h3-6,11H,7-10H2,1-2H3
Standard InChI Key MYPBMRFZAPUNLM-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC
Canonical SMILES CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine (PubChem CID: 154853605) possesses a molecular formula of C₁₇H₁₉N₇S and a molecular weight of 353.4 g/mol . The structure integrates three distinct heterocyclic systems:

  • A pyrido[3,4-d]pyrimidine scaffold with a methyl group at position 2

  • A piperazine ring connected at position 4 of the pyridopyrimidine system

  • A 2-(methylsulfanyl)pyrimidine group attached to the piperazine nitrogen

The three-dimensional conformation reveals potential for hydrogen bonding through the pyrimidine nitrogen atoms and hydrophobic interactions via the methyl and methylsulfanyl substituents .

Physicochemical Properties

Key physicochemical parameters derived from computational models include:

PropertyValue
Molecular Weight353.4 g/mol
XLogP32.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bond Count4
Topological Polar SA98.6 Ų

These properties suggest moderate lipophilicity (XLogP3 = 2.4) compatible with blood-brain barrier penetration, while the polar surface area (98.6 Ų) indicates potential for membrane permeability .

Synthetic Pathways and Optimization

Core Scaffold Construction

The pyrido[3,4-d]pyrimidine core is typically synthesized through cyclocondensation reactions. A representative approach involves:

  • Condensation of 3-aminopyridine-4-carboxylate derivatives with formamidine acetate to form the pyrimidine ring

  • Subsequent functionalization at position 4 through nucleophilic aromatic substitution with piperazine derivatives

The methyl group at position 2 is introduced either through direct alkylation or by employing pre-functionalized starting materials .

Piperazine Functionalization

Attachment of the 2-(methylsulfanyl)pyrimidine moiety to the piperazine nitrogen typically employs one of two strategies:

  • SNAr Reaction: Utilizing a chloropyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C)

  • Cross-Coupling: Palladium-catalyzed Buchwald-Hartwig amination between aminopiperazine derivatives and bromopyrimidines

Optimization studies suggest that the methylsulfanyl group enhances both solubility and metabolic stability compared to oxygenated analogs .

Structure-Activity Relationship Considerations

Critical structural features influencing biological activity include:

Structural ElementFunctional Impact
2-Methyl groupEnhances hydrophobic interactions
Piperazine linkerImproves solubility and flexibility
Methylsulfanyl substituentModulates electron density

Removal of the methyl group from the pyridopyrimidine system reduces KDM4B inhibition by 8-fold in analog studies . Similarly, replacement of the methylsulfanyl group with methoxy decreases antioxidant capacity by 40% in comparable structures .

Future Research Directions

Target Validation Studies

Priority investigations should include:

  • Broad-spectrum profiling against kinase and epigenetic targets

  • Cellular permeability assays using Caco-2 models

  • In vivo pharmacokinetic studies in rodent models

Synthetic Chemistry Priorities

  • Development of asymmetric synthesis routes to access enantiomerically pure forms

  • Exploration of prodrug strategies for the methylsulfanyl group

  • SAR studies varying piperazine substituents while maintaining core integrity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator